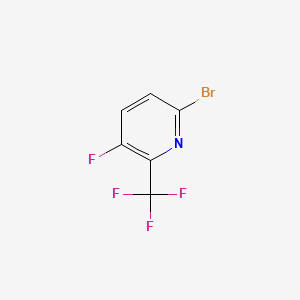

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

6-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMDVTHUXJKSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256541 | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-46-2 | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine?

An In-Depth Technical Guide to 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular entities. The strategic placement of these substituents imparts distinct physicochemical properties and reactivity, making it a valuable building block in modern drug discovery.

The trifluoromethyl (-CF3) group is a well-established bioisostere for other chemical groups and is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The fluorine atom further modulates the electronic properties of the pyridine ring, while the bromine atom at the 6-position serves as a crucial reactive handle for a variety of cross-coupling reactions. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The distinct properties of this compound are foundational to its utility in chemical synthesis. A summary of its key physical and chemical characteristics is provided below.

| Property | Value | Reference |

| CAS Number | 1227578-46-2 | [3][4] |

| Molecular Formula | C₆H₂BrF₄N | [1] |

| Molecular Weight | 243.98 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Boiling Point | ~153 °C (Predicted) | [5] |

| Density | ~1.79 g/cm³ (Predicted) | [5] |

| SMILES | C1=CC(=C(C(=N1)Br)F)C(F)(F)F | |

| InChI Key | FVNPYUHMKBSSIR-UHFFFAOYSA-N | [6] |

Spectroscopic Profile

-

¹H NMR : The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling between these protons and with the fluorine atom at the 3-position would result in complex splitting patterns (doublet of doublets).

-

¹³C NMR : The carbon NMR spectrum would display six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon. The signals for carbons bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR : The fluorine NMR spectrum is anticipated to show two signals: one for the fluorine atom attached to the ring and another for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands for C-F stretching vibrations, C-Br stretching, and vibrations associated with the trifluoromethyl group and the aromatic pyridine ring.

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of Br, F, or CF₃ groups.

Synthesis and Manufacturing

The synthesis of trifluoromethylpyridines can be achieved through several established methods, including chlorine/fluorine exchange from trichloromethylpyridines or by constructing the pyridine ring from a trifluoromethyl-containing precursor.[2][10] A common strategy for producing halogenated pyridine derivatives involves multi-step sequences starting from more readily available picolines.[2]

While a specific, documented synthesis for this compound was not found, a plausible synthetic workflow can be devised based on known transformations of pyridine derivatives.

Illustrative Synthetic Protocol

This protocol is a conceptual representation of a potential synthetic route.

-

Starting Material : A suitable substituted pyridine, such as 2-amino-3-fluoropyridine.

-

Trifluoromethylation : Introduction of the CF₃ group at the 2-position. This can be a challenging step, often requiring specialized reagents like trifluoromethyl copper or Ruppert's reagent (TMSCF₃).

-

Diazotization and Bromination (Sandmeyer Reaction) : Conversion of the amino group to a bromo group. The amino-substituted pyridine intermediate would be treated with a nitrite source (e.g., NaNO₂) in the presence of HBr and a copper(I) bromide catalyst.

-

Purification : The final product would be purified using standard techniques such as column chromatography or distillation.

Synthesis Workflow Diagram

Caption: A conceptual workflow for the synthesis of the target compound.

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the presence of the bromine atom at the 6-position, which serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.[1] The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups enhances the electrophilicity of the pyridine ring and facilitates these transformations.

Key Reactions

-

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups at the 6-position.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines (primary or secondary) to form C-N bonds, yielding 6-amino-substituted pyridine derivatives.

-

Sonogashira Coupling : Palladium and copper-catalyzed reaction with terminal alkynes to create C-C triple bonds, leading to 6-alkynylpyridines.

-

Stille Coupling : Palladium-catalyzed reaction with organostannanes to form C-C bonds.

-

Nucleophilic Aromatic Substitution (SₙAr) : While the C-Br bond is the primary site for cross-coupling, the electron-deficient nature of the ring can also allow for SₙAr reactions at other positions under specific conditions.

Reaction Workflow Diagram

Caption: Common palladium-catalyzed reactions utilizing the C-Br bond.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate for synthesizing biologically active molecules. Its derivatives have shown promise in several therapeutic and agricultural areas.

-

Pharmaceuticals : This scaffold is used in the synthesis of kinase inhibitors, which are a major class of drugs for cancer therapy. Additionally, related structures are key intermediates for developing inhibitors of voltage-gated sodium channels like Nav1.7, a significant target for novel pain therapeutics.[5] The trifluoromethylpyridine moiety is found in several approved drugs and numerous candidates in clinical trials.[2]

-

Agrochemicals : Trifluoromethylpyridine derivatives are a cornerstone of the modern agrochemical industry, with applications as herbicides, insecticides, and fungicides.[2][10] The unique properties imparted by the fluorinated substituents contribute to the potency and metabolic stability of these active ingredients.[1]

Safety and Handling

As with any laboratory chemical, this compound and its isomers must be handled with appropriate care. Based on safety data for closely related compounds, the following precautions are advised.[11][12]

-

Hazards : The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[11][13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] It should be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a high-value building block for chemical synthesis. The combination of a reactive bromine handle with the modulating electronic effects of fluorine and a trifluoromethyl group makes it an exceptionally versatile substrate for constructing diverse and complex molecular libraries. Its importance is underscored by its application in the development of next-generation pharmaceuticals and agrochemicals, where fine-tuning molecular properties is critical for achieving desired biological activity and a favorable safety profile.

References

-

Pharmaffiliates. This compound. [Link]

-

Lookchem. Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. [Link]

-

Oakwood Chemical. 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. [Link]

-

Chemfun. 6-Bromo-2-fluoro-3-trifluoromethylpyridine. [Link]

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

The Chemical Society of Japan. Electronic Supporting Information for Chemistry Letters. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

ResearchGate. NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. [Link]

-

Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 6. 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine | 1227599-89-4 [sigmaaldrich.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine CAS number and structure

An In-Depth Technical Guide to 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine: A Keystone Building Block in Modern Chemistry

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical science. Its unique substitution pattern—featuring a reactive bromine handle, a metabolically robust trifluoromethyl group, and a modulating fluorine atom—provides a versatile platform for the synthesis of complex molecular architectures. This technical guide offers a comprehensive overview of this compound, delving into its chemical identity, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related trifluoromethylpyridine scaffolds in their discovery programs.

Compound Identification and Isomeric Landscape

The precise arrangement of substituents on the pyridine ring is critical for chemical reactivity and biological activity. Therefore, accurate identification is paramount.

Core Compound Specifications

This compound is the primary subject of this guide. Its key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 1227578-46-2[1][2] |

| Chemical Name | This compound |

| Molecular Formula | C₆H₂BrF₄N |

| Molecular Weight | 243.99 g/mol [1][3] |

| SMILES | C1=C(C(=C(N=C1)Br)F)C(F)(F)F |

| InChI Key | InChI=1S/C6H2BrF4N/c7-5-2-1-3(6(9,10)11)4(8)12-5/h1-2H |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Isomeric Considerations: A Critical Distinction

In synthetic chemistry, sourcing the correct regioisomer is crucial. Several closely related isomers of the title compound are commercially available and utilized in different synthetic pathways. Confusion between these can lead to significant delays in research projects. The table below distinguishes the primary compound from its common isomers.

| Compound Name | CAS Number | Key Structural Difference |

| This compound | 1227578-46-2 | Target compound |

| 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | 1427701-11-8[3][4][5] | F and CF₃ groups are swapped. |

| 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | 1159512-38-5[6] | Br and CF₃ groups are swapped. |

| 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | 1262412-30-5[7] | Br is at position 5 instead of 6. |

Synthesis Strategies for Trifluoromethylpyridines (TFMPs)

The primary strategies include:

-

Halogen Exchange: Starting from a more accessible picoline (methylpyridine), the methyl group is converted to a trichloromethyl group, which then undergoes a halogen exchange (HALEX) reaction to yield the trifluoromethyl group.[8][9]

-

Ring Construction: Building the pyridine ring from a smaller, acyclic precursor that already contains the trifluoromethyl moiety.[8][9]

-

Direct Trifluoromethylation: Introducing the CF₃ group onto a pre-functionalized pyridine ring using specialized trifluoromethylating agents.[8]

A plausible synthetic workflow would involve the initial synthesis of a fluoro-trifluoromethyl pyridine core, followed by a regioselective bromination at the sterically accessible and electronically appropriate position.

Representative Protocol: Regioselective Bromination

This protocol is a representative example of how the final bromination step might be achieved.

-

Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the Fluoro-Trifluoromethyl Pyridine Core (1.0 eq) and a suitable anhydrous solvent such as acetonitrile or a chlorinated solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq). The choice of NBS is critical as it provides a source of electrophilic bromine under relatively mild conditions, preventing over-bromination.

-

Initiation (if required): For less reactive substrates, a radical initiator like AIBN or benzoyl peroxide can be added, or the reaction can be initiated with UV light.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor by TLC or LC-MS. The reaction progress is self-validating; disappearance of the starting material spot/peak indicates completion.

-

Workup: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude material by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable and versatile reactivity, primarily centered around the carbon-bromine bond.

The pyridine ring is rendered electron-deficient by the nitrogen heteroatom and the potent electron-withdrawing effects of the fluorine and trifluoromethyl groups. This electronic nature makes the C6-Br bond an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as a reliable "synthetic handle" for introducing molecular complexity.

Common applications include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Stille Coupling: Formation of C-C bonds with organostannanes.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a standard procedure for using the title compound in a Suzuki coupling, a cornerstone of modern drug discovery.

-

Reagent Assembly: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane. The use of degassed solvents is a self-validating step to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours. Monitor the reaction by LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. The organic layers are combined, dried over a drying agent like MgSO₄, filtered, and concentrated. The crude product is then purified via flash column chromatography to yield the desired coupled product.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a "privileged scaffold" in modern drug and pesticide design.[8][9][10] The unique properties imparted by the substituents make this building block highly valuable.

-

Trifluoromethyl (CF₃) Group: This group significantly enhances lipophilicity, which can improve cell membrane permeability.[11] It is also highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes), thereby increasing the half-life of a drug candidate.[11][12]

-

Fluorine (F) Atom: A single fluorine atom can subtly modulate the basicity (pKa) of the pyridine nitrogen, affecting how the molecule interacts with biological targets and influencing its solubility and absorption properties.[8]

-

Bromine (Br) Atom: As discussed, this is the key synthetic handle for late-stage functionalization, allowing chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.[11]

While specific applications for the title compound are proprietary or in early stages, its isomers and related structures are found in compounds being investigated for a range of therapeutic areas, including inhibitors of the Nav1.7 sodium channel for pain management.[6][13] In agrochemistry, TFMP derivatives are the core of numerous successful fungicides, herbicides, and insecticides.[10]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

| Hazard Type | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed[5][7] | P264, P270, P301+P312, P330 |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5][7] | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | H319: Causes serious eye irritation[5][7] | P280, P305+P351+P338, P337+P313 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[5] | P261, P271, P304+P340, P312 |

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[14][15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the beneficial physicochemical properties imparted by its fluorinated substituents, makes it an invaluable intermediate for accessing novel chemical space. For scientists in drug discovery and agrochemical research, mastering the use of this building block and its relatives is a key step toward the development of next-generation active ingredients.

References

-

Pharmaffiliates. This compound. [Link]

-

6-Bromo-2-fluoro-3-trifluoromethylpyridine. [Link]

-

Oakwood Chemical. 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. [Link]

-

LookChem. Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. [Link]

-

SAFETY DATA SHEET for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. [Link]

-

SAFETY DATA SHEET for 2-Bromo-6-(trifluoromethyl)pyridine. [Link]

-

National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 1227578-46-2|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 4. 6-Bromo-2-fluoro-3-trifluoromethylpyridine - [nashpharmatech.com]

- 5. achmem.com [achmem.com]

- 6. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | 1159512-38-5 [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in synthetic and medicinal chemistry. Due to the specificity of this isomer, direct experimental data in public literature is limited. Therefore, this guide synthesizes available information on the target compound with expert analysis and data from closely related structural isomers to present a robust and predictive profile. This approach ensures that researchers, scientists, and drug development professionals are equipped with a foundational understanding of its expected characteristics and potential.

Core Physicochemical and Structural Characteristics

This compound (CAS Number: 1227578-46-2) belongs to the trifluoromethylpyridine (TFMP) class of compounds. The TFMP moiety is a critical structural motif in modern agrochemicals and pharmaceuticals.[1][2][3] The unique physicochemical properties imparted by the fluorine and trifluoromethyl groups—such as enhanced lipophilicity, metabolic stability, and biomolecular affinity—make these compounds valuable building blocks.[4]

The arrangement of a bromine atom, a fluorine atom, and a trifluoromethyl group on the pyridine ring creates a highly electron-deficient and reactive scaffold. The bromine at the 6-position serves as a versatile handle for synthetic transformations, particularly metal-catalyzed cross-coupling reactions.

Table 1: Core Properties of this compound and a Comparison with Structural Isomers

| Property | This compound | 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine (Isomer) | 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (Isomer) |

| CAS Number | 1227578-46-2[5] | 1159512-38-5[6] | 1427701-11-8[7] |

| Molecular Formula | C₆H₂BrF₄N | C₆H₂BrF₄N | C₆H₂BrF₄N |

| Molecular Weight | 243.99 g/mol [5] | 243.98 g/mol [6] | 243.98 g/mol [7] |

| Boiling Point | Not Experimentally Determined | 153.1 ± 35.0 °C (Predicted)[6] | Not Available |

| Density | Not Experimentally Determined | 1.786 ± 0.06 g/cm³ (Predicted)[6] | Not Available |

| pKa | Not Experimentally Determined | -6.33 ± 0.22 (Predicted)[6] | Not Available |

| Appearance | Expected to be a liquid or low-melting solid | Data not specified[6] | Data not specified[7] |

Rationale: The physical properties of the target compound are expected to be similar to its isomers due to identical molecular formulas and weights. The predicted high boiling point and density are characteristic of halogenated aromatic compounds. The highly negative predicted pKa indicates that the pyridine nitrogen is extremely non-basic, a direct consequence of the powerful electron-withdrawing effects of the F and CF₃ substituents.

Proposed Synthesis and Mechanistic Considerations

A plausible approach would start from a commercially available fluorinated picoline derivative. The key transformations would involve regioselective bromination and the introduction of the trifluoromethyl group.

-

Starting Material Selection: Begin with 3-fluoro-2-picoline. The fluorine at the 3-position and the methyl group at the 2-position provide the core scaffold.

-

Radical Trifluoromethylation: Introduce the trifluoromethyl group at the 2-position by reacting 3-fluoro-2-picoline with a trifluoromethyl radical source (e.g., Togni's reagent or Umemoto's reagent) under appropriate conditions. This step is often mechanistically complex but provides a direct route to installing the CF₃ group. The rationale for this direct approach is its increasing prevalence in modern organic synthesis for its efficiency.

-

Regioselective Bromination: The resulting 3-fluoro-2-(trifluoromethyl)pyridine intermediate would then undergo electrophilic bromination. The electron-withdrawing nature of the F and CF₃ groups deactivates the ring, requiring potent brominating agents like N-Bromosuccinimide (NBS) in an acidic medium or Br₂ with a Lewis acid catalyst. The bromine is directed to the 6-position, which is the least deactivated position and sterically accessible.

-

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by distillation or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the carbon-bromine bond at the 6-position. This site is primed for a variety of synthetic transformations, making the molecule a highly valuable building block.

-

Metal-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino substituents, enabling the rapid construction of compound libraries for screening and optimization.[4] The choice of a palladium catalyst and ligand system is critical and must be optimized to overcome the electronic deactivation of the pyridine ring.

-

Lithiation and Grignard Formation: The bromine can be exchanged with lithium using organolithium reagents (e.g., n-BuLi) at low temperatures, or used to form a Grignard reagent. The resulting organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups.

The trifluoromethylpyridine (TFMP) scaffold is a privileged structure in medicinal chemistry.[8]

-

Metabolic Stability: The CF₃ group is exceptionally stable to metabolic degradation, which can significantly enhance the in vivo half-life of a drug candidate.[4]

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[4]

-

Binding Interactions: The fluorine atoms can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, potentially increasing binding affinity and selectivity.

This compound is therefore an ideal intermediate for synthesizing novel kinase inhibitors, ion channel modulators, and other therapeutics where the TFMP moiety can confer advantageous pharmacokinetic and pharmacodynamic properties.[6][9]

Caption: Reactivity of the C-Br bond and its utility in synthesizing complex molecules.

Expected Spectroscopic Data

While experimental spectra for this specific isomer are not published, its NMR characteristics can be reliably predicted.

-

¹H NMR: The spectrum should feature two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal would appear as a doublet due to coupling with the adjacent fluorine atom (⁴JHF). The proton at C5 would likely appear at a higher chemical shift (further downfield) than the proton at C4 due to the influence of the adjacent bromine.

-

¹⁹F NMR: Two distinct signals are expected. One sharp singlet for the CF₃ group and one doublet for the fluorine atom at C3, which is coupled to the adjacent proton at C4 (³JHF).

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms of the pyridine ring. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to bromine and fluorine will also exhibit characteristic shifts and couplings.

Safety and Handling

Based on Safety Data Sheets (SDS) for closely related bromo-fluoro-trifluoromethyl-pyridine isomers, this compound should be handled as a hazardous substance.[10][11][12]

Table 2: Consolidated Safety and Handling Information

| Category | Guideline |

| GHS Hazard Statements | Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and be harmful if inhaled (H332).[7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood.[10][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[12] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[10] Recommended storage under an inert atmosphere.[6] |

| First Aid | If Inhaled: Remove person to fresh air. If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. If Swallowed: Call a poison center or doctor if you feel unwell.[10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] |

References

-

LookChem. Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Available from: [Link]

-

Urakawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available from: [Link]

-

Oakwood Chemical. 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Shanghai Halotop Chemical Co.,Ltd. 6-Bromo-2-fluoro-3-trifluoromethylpyridine. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

Shanghai Halotop Chemical Co.,Ltd. 3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine. Available from: [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)pyridine. Available from: [Link]

-

ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 7. achmem.com [achmem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | 1159512-38-5 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel building block, 6-bromo-3-fluoro-2-(trifluoromethyl)pyridine. As a highly functionalized pyridine ring, this compound presents a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The specific substitution pattern of this compound creates a molecule with distinct electronic properties. The powerful electron-withdrawing nature of the trifluoromethyl group, combined with the electronegativity of the fluorine and bromine atoms, renders the pyridine ring electron-deficient. This has profound implications for its reactivity and its interaction with biological targets. Accurate spectroscopic characterization is therefore paramount for its application in synthetic chemistry and drug discovery.

This guide will not only present the anticipated spectral data but will also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, in line with the principles of scientific integrity and expertise.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Multi-nuclear Approach

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a compound containing hydrogen, carbon, and fluorine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is essential.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR if precise chemical shift referencing is required, although modern spectrometers can lock onto the deuterium signal of the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C and potential long relaxation times, several hundred to several thousand scans may be necessary.

-

For ¹⁹F NMR, proton-decoupling is also recommended to simplify the spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required.[1][2]

-

Caption: A typical workflow for NMR sample preparation and data acquisition.

¹H NMR: The Aromatic Protons

The pyridine ring of this compound contains two protons. Their chemical shifts and coupling patterns are highly informative.

-

H-4: This proton is expected to be a doublet of doublets (dd). It will be coupled to H-5 (a ³JHH coupling, typically 7-9 Hz) and to the fluorine at C-3 (a ³JHF coupling, typically 6-8 Hz).

-

H-5: This proton will also appear as a doublet of doublets (dd), coupled to H-4 (³JHH) and the fluorine at C-3 (a ⁴JHF coupling, typically 2-4 Hz).

The electron-withdrawing environment will shift both protons downfield, likely in the range of 7.5-8.5 ppm.

¹⁹F NMR: A Tale of Two Fluorine Environments

¹⁹F NMR is particularly insightful for this molecule due to the presence of two distinct fluorine environments: the C-3 fluoro group and the C-2 trifluoromethyl group.[1]

-

-CF₃ Group: The trifluoromethyl group will appear as a singlet in the proton-decoupled spectrum. Its chemical shift is anticipated in the range of -60 to -70 ppm (relative to CFCl₃).[3]

-

C-3 Fluoro Group: This single fluorine will exhibit a more complex pattern. It will be coupled to H-4 (³JFH) and H-5 (⁴JFH), resulting in a doublet of doublets. A long-range coupling to the -CF₃ group (⁴JFF) may also be observed, further splitting the signal into a quartet of doublets of doublets, though this coupling may be small.

¹³C NMR: Mapping the Carbon Skeleton

In a proton-decoupled ¹³C NMR spectrum, six distinct signals are expected, one for each carbon atom. The chemical shifts and the C-F coupling constants are diagnostic.

-

C-2: This carbon, directly attached to the highly electronegative nitrogen and the trifluoromethyl group, will be significantly influenced. It will appear as a quartet due to coupling with the three fluorine atoms of the -CF₃ group (¹JCF, typically large, ~270-280 Hz).

-

C-3: This carbon is directly bonded to a fluorine atom and will therefore show a large one-bond C-F coupling (¹JCF, ~240-260 Hz).

-

C-6: Attached to bromine, this carbon will be shifted downfield compared to an unsubstituted pyridine, though the exact position is influenced by the other substituents.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H-4 | 7.8 - 8.2 | dd | ³JHH ≈ 8, ³JHF ≈ 7 |

| H-5 | 7.6 - 8.0 | dd | ³JHH ≈ 8, ⁴JHF ≈ 3 |

| ¹⁹F | |||

| -CF₃ | -65 to -70 | s | |

| C3-F | -110 to -130 | dd | ³JFH ≈ 7, ⁴JFH ≈ 3 |

| ¹³C | |||

| C-2 | 145 - 150 | q | ¹JCF ≈ 275 |

| C-3 | 155 - 160 | d | ¹JCF ≈ 250 |

| C-4 | 120 - 125 | d | ²JCF ≈ 25 |

| C-5 | 125 - 130 | s | |

| C-6 | 140 - 145 | s |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Isotopic Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition.

Experimental Protocol: MS Analysis

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this molecule. ESI is generally preferred for its soft ionization, which typically yields the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is essential for accurate mass measurement, which allows for the determination of the elemental formula.

-

Sample Preparation: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared and infused into the mass spectrometer.

Sources

A Technical Guide to the Reactivity and Electronic Properties of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The strategic placement of three distinct halogen-containing substituents on the pyridine core creates a unique electronic landscape that dictates its reactivity. This document elucidates the electronic properties governed by the strongly electron-withdrawing trifluoromethyl and fluoro groups and explores the synthetic utility of the C6-bromo position. Key transformations, including Nucleophilic Aromatic Substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, are discussed in detail. The causality behind the observed reactivity is explained through mechanistic principles, and field-proven, step-by-step protocols are provided for each major class of reaction, offering a comprehensive resource for chemists engaged in discovery and process development.

Introduction: A Privileged Scaffold in Modern Chemistry

The incorporation of fluorine and fluorine-containing moieties into organic molecules is a cornerstone of modern drug and agrochemical design.[1][2] The trifluoromethyl group (-CF3) and the fluoro group (-F) impart profound changes to a molecule's physical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] this compound is an exemplary building block that leverages these attributes. Its pyridine core, combined with a trifluoromethyl group, is a key structural motif in numerous active ingredients.[1][2]

The molecule's utility is defined by the interplay of its substituents:

-

2-(Trifluoromethyl) Group: A potent, purely electron-withdrawing group that significantly activates the pyridine ring towards nucleophilic attack.[1]

-

3-Fluoro Group: An electronegative substituent that further lowers the electron density of the ring through a strong inductive effect.

-

6-Bromo Group: A versatile synthetic handle, serving as an excellent leaving group in both nucleophilic substitution and a reactive site for a wide array of metal-catalyzed cross-coupling reactions.

This guide will dissect these features to provide a clear understanding of the compound's behavior and a practical framework for its application in synthesis.

Caption: Molecular Structure of the title compound.

Electronic Properties: An Electron-Deficient Core

The reactivity of this compound is a direct consequence of the powerful electronic effects exerted by its substituents. The pyridine nitrogen, along with the fluoro and trifluoromethyl groups, synergistically withdraws electron density from the aromatic ring, rendering it highly electrophilic.

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry, primarily acting through a negative inductive effect (-I).[1] Unlike a fluorine atom, which has a competing positive resonance effect (+R), the -CF3 group's resonance contribution is negligible.[4] This is quantitatively reflected in their respective Hammett constants, which measure the electron-donating or electron-withdrawing influence of a substituent on a benzene ring, a concept readily extended to pyridine systems.[5]

Data Presentation: Substituent Electronic Effects

| Substituent | Typical Position | Hammett Constant (σp) | Primary Electronic Effect |

| Trifluoromethyl (-CF3) | para | 0.54[1] | Strong Inductive Withdrawal (-I) |

| Fluoro (-F) | para | 0.06[1] | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) |

| Bromo (-Br) | para | 0.23 | Inductive Withdrawal (-I), Weak Resonance Donation (+R) |

The cumulative effect of these groups makes the pyridine ring exceptionally electron-poor, which is the fundamental driver for the reactivity patterns discussed in the following sections. This electron deficiency is most pronounced at the positions ortho and para to the electron-withdrawing groups, activating the C6 and C4 positions for nucleophilic attack.

Reactivity and Synthetic Utility

The unique electronic architecture of this compound makes it a versatile substrate for several high-value chemical transformations. The C6-Br bond is the primary site of reactivity.

Nucleophilic Aromatic Substitution (SNA_r_)

The highly electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNA_r_), a reaction pathway that is typically challenging for electron-rich aromatic systems.[6]

Causality of Reactivity: The reaction proceeds via an addition-elimination mechanism.[6] The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group (C6).[7] The strong inductive effects of the -CF3 and -F groups are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, lowering the activation energy for its formation.[8][9] While bromide is a good leaving group, the high polarization of the C-F bond often makes fluoride the best leaving group in SNA_r_ reactions because it maximizes the electrophilicity of the attacked carbon; however, in this substrate, the C6 position is highly activated and the C-Br bond is weaker, making bromide displacement the favored pathway.[6][8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r_).

Experimental Protocol: General Procedure for SNA_r_ with an Amine Nucleophile

This protocol describes a representative SNA_r_ reaction where a primary or secondary amine displaces the C6-bromide.

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).

-

Reagent Addition: Add the desired amine nucleophile (1.2–2.0 equiv.) and a suitable base such as potassium carbonate (K2CO3, 2.0–3.0 equiv.).

-

Solvent: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of 0.1–0.5 M.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 5-10 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80–120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling, a powerful and versatile method for forming C-C, C-N, and C-O bonds.

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their derivatives to form biaryl structures.

Causality of Reactivity: The reaction is driven by a catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10] The use of bulky, electron-rich phosphine ligands is often critical for promoting the efficiency of these steps, especially with electron-deficient aryl halides.[11]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Vessel Preparation: In a Schlenk tube or similar reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K2CO3 or K3PO4, 2.0–3.0 equiv.).[12]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3–5 mol%) and, if necessary, the corresponding ligand.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water), via syringe.

-

Reaction Conditions: Stir the mixture vigorously and heat to the required temperature (typically 80–110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by silica gel chromatography.

This reaction is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of amine nucleophiles.[13]

Causality of Reactivity: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[14] Key steps include oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13] The choice of ligand is critical to prevent catalyst decomposition and facilitate the reductive elimination step.[15]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Vessel Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1–2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2–5 mol%), and the base (e.g., NaOtBu or K3PO4, 1.4–2.0 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

-

Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.1–1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring at 80–110 °C.

-

Monitoring: Monitor the reaction's progress until the limiting reagent is consumed, as determined by LC-MS or GC-MS analysis of an aliquot.

-

Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its electronic properties are dominated by the strong, inductively withdrawing nature of the trifluoromethyl and fluoro substituents, which create a highly electron-deficient pyridine core. This inherent electrophilicity activates the molecule for Nucleophilic Aromatic Substitution at the C6 position. Furthermore, the C6-bromo substituent serves as a robust and reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex C-C and C-N bonds. A thorough understanding of these electronic principles and reactivity patterns, as outlined in this guide, allows researchers to effectively harness this scaffold for the development of novel pharmaceuticals and agrochemicals.

References

-

Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 326–334. [Link]

-

Anisymov, V. M., & Belyakov, P. A. (2014). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry, 79(16), 7435–7446. [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Shanghai Vita Chemical Co., Ltd. (n.d.). 6-Bromo-2-fluoro-3-trifluoromethylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett's relation for pyridine / C6F4I-Y complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry. [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. Retrieved from [Link]

-

PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed Central. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

-

PubMed Central. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

-

ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

-

ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines From Trifluoromethyl-α,β-Ynones. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

-

LookChem. (n.d.). 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Safe Handling and Storage of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

Abstract: This document provides a comprehensive technical guide on the safety, handling, and storage of this compound (CAS No: 1227578-46-2). As a specialized halogenated pyridine derivative, this compound is of significant interest in pharmaceutical and agrochemical research.[1][2] Its unique substitution pattern necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide synthesizes data from structurally related compounds to establish a robust framework for its safe utilization by researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a pyridine derivative featuring bromine, fluorine, and trifluoromethyl substituents. These groups significantly influence the compound's reactivity and physicochemical properties, making it a valuable intermediate in complex organic synthesis.[1] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity in derivative molecules.[1]

A summary of its key identifiers and properties is presented below. Note that some physical data are predicted values due to the limited availability of experimentally determined information for this specific isomer.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1227578-46-2 | [3] |

| Molecular Formula | C₆H₂BrF₄N | [3] |

| Molecular Weight | 243.99 g/mol | [3] |

| Predicted Boiling Point | 153.1 ± 35.0 °C | [2] |

| Predicted Density | 1.786 ± 0.06 g/cm³ | [2] |

| Appearance | Likely a liquid or low-melting solid | [4] |

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, analysis of closely related structural analogs allows for a reliable prediction of its hazard profile. Compounds such as 2-fluoro-6-(trifluoromethyl)pyridine, 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine, and other halogenated pyridines consistently exhibit acute toxicity, irritant properties, and environmental hazards.[5][6]

The probable GHS classification is summarized below. The principle of causality here is that the combination of a pyridine core with electron-withdrawing halogen and trifluoromethyl groups typically results in significant biological activity and potential toxicity.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[6][7] | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled.[5][7] | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation.[6][7][8] | |

| Serious Eye Damage/Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[6][7] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[6][9] | |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | No Pictogram | - | H412: Harmful to aquatic life with long lasting effects.[5] |

Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6][10] The generation of HF gas is a particularly high-risk scenario associated with burning fluorinated organic compounds.[5]

Safe Handling Protocols & Engineering Controls

A self-validating safety protocol relies on minimizing exposure through a combination of engineering controls and meticulous laboratory practices. The high potential for inhalation and dermal toxicity from this compound class demands a stringent approach.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[6][11]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[9][12][13]

Standard Handling Protocol

This step-by-step methodology is designed to prevent direct contact and aerosol generation.

-

Preparation: Before handling, ensure the fume hood is operational and the work area is clear of incompatible materials. Don all required Personal Protective Equipment (PPE) as detailed in Section 4.

-

Aliquotting and Transfer:

-

Use a closed system for transfers whenever possible.[12]

-

When transferring the liquid, use a calibrated pipette or syringe to minimize drips and splashes.

-

For solid forms, use a spatula and weigh onto creased weighing paper or directly into the reaction vessel inside the fume hood. Avoid creating dust.[13]

-

-

Reaction Setup:

-

Post-Handling:

Personal Protective Equipment (PPE)

The selection of PPE is critical for creating a barrier between the researcher and the chemical. Standard PPE for handling this compound includes:

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10][13] A face shield should be worn in situations with a higher risk of splashes.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[13]

-

Skin and Body Protection: A flame-retardant lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[10][13] Ensure legs and feet are covered with long pants and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood (not recommended) or if engineering controls fail, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6][13]

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following table summarizes the immediate actions to be taken upon exposure. In all cases, seek prompt medical attention and provide the attending physician with the safety data.[9][13]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[9][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10][13] |

Spill and Leak Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[5][8]

-

Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[5][9] Do not allow the product to enter drains.[5][8]

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[9][10]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Caption: Chemical Spill Response Workflow.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like HF and HBr.[8][9][10]

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

-

General Conditions: Store in a cool, dry, and well-ventilated area.[8][9][12]

-

Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[8][10][12][13] Containers that have been opened must be carefully resealed and kept upright.[8][12]

-

Temperature: For long-term stability, refrigerated storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7]

-

Incompatible Materials: Store away from strong oxidizing agents and strong reducing agents.[10][12]

-

Light Sensitivity: While not explicitly stated for this isomer, related halogenated compounds can be light-sensitive. Storing in an amber or opaque container is a prudent precaution.[13][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Consult Professionals: Dispose of this material and its container through a licensed professional waste disposal service.[6][10]

-

Avoid Environmental Release: Do not allow the product to be released into the environment, such as into drains or waterways.[5][8][12] Contaminated packaging should be treated as the chemical itself.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer. [Link]

-

Lookchem. (n.d.). Cas 1159512-38-5, 2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE. Lookchem. [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]

-

Chemexper. (n.d.). 6-Bromo-2-fluoro-3-trifluoromethylpyridine. Chemexper. [Link]

- Google Patents. (n.d.). Halogenation of pyridines.

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

-

Chemistry Stack Exchange. (2019). Storage of Halogen. Chemistry Stack Exchange. [Link]

-

Douglas, J. T., et al. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

- Google Patents. (n.d.). Halogenation of pyridine compounds.

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 1159512-38-5,2-BROMO-3-FLUORO-6-(TRIFLUOROMETHYL)PYRIDINE | lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine | 1227599-89-4 [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. achmem.com [achmem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Key suppliers and availability of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Sourcing and Application of 6-Bromo-3-fluoro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an electron-withdrawing trifluoromethyl group, and a fluorine atom, imparts desirable properties to target molecules. The trifluoromethyl moiety, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity, making this scaffold a valuable component in modern drug design.[1][2][3] This guide provides a comprehensive overview of the compound's properties, key applications, major commercial suppliers, and detailed, field-proven protocols for its synthetic utilization.

Physicochemical Profile & Structural Elucidation

The precise isomeric arrangement of substituents on the pyridine ring is critical for reactivity and biological activity. Researchers must ensure they are sourcing the correct isomer for their specific application by always referencing the Chemical Abstracts Service (CAS) number. The primary subject of this guide is This compound , identified by CAS Number 1227578-46-2 .

It is important to distinguish this from the related isomer, 6-Bromo-2-fluoro-3-(trifluoromethyl)pyridine (CAS: 1427701-11-8), which may exhibit different reactivity and is also commercially available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227578-46-2 | [1][4][5][6] |

| Molecular Formula | C₆H₂BrF₄N | [4] |

| Molecular Weight | 243.99 g/mol | [4] |

| SMILES | FC(C1=NC(Br)=CC=C1F)(F)F | [1] |

| Class | Heterocyclic Building Block, Pyridine Derivative | [1] |

Core Applications in Medicinal & Agrochemical Chemistry

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern chemistry.[7] Its biological activities are often attributed to the synergistic effect of the unique physicochemical properties of fluorine and the characteristics of the pyridine ring.[7]

The subject compound serves as a critical intermediate for several reasons:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -CF₃ group are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in-vivo half-life of a drug candidate.[1]

-

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.[1]

-

Modulation of Basicity: The electron-withdrawing nature of the substituents lowers the pKa of the pyridine nitrogen, preventing unwanted metabolic N-oxidation or off-target interactions.

-

Synthetic Handle: The bromine atom at the 6-position is an excellent leaving group, making the compound highly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] This allows for the efficient introduction of a wide variety of aryl, heteroaryl, or amine substituents to build molecular complexity.

These attributes have led to the incorporation of TFMP derivatives in a wide range of approved pharmaceuticals and high-performance agrochemicals.[2][7]

Sourcing & Procurement Landscape

Key Commercial Suppliers

Availability of this compound (CAS: 1227578-46-2) is generally good from specialty chemical suppliers who focus on building blocks for research and development. Lead times and available quantities can vary.

Table 2: Selected Commercial Suppliers

| Supplier | Purity Levels | Typical Pack Sizes | Notes |

| Pharmaffiliates | High Purity | Inquire | Offers the compound as a synthetic intermediate.[4] |

| Biosynth | >95% | 250mg, 1g, 5g | Provides material for pharmaceutical testing and research.[5] |

| AK Scientific, Inc. | Inquire | Inquire | US-based supplier of fine chemicals.[6] |

| BLDpharm | >97% | 1g, 5g, 25g | Offers various analytical data (NMR, LC-MS, HPLC).[1] |

| Sigma-Aldrich | Inquire | Inquire | Distributes the compound from J & W Pharmlab LLC. |

| Parchem | Inquire | Inquire | Specialty chemical supplier for various industries.[8] |

| Toronto Research Chemicals (TRC) | High Quality | Inquire | Supplier of complex organic chemicals and reference standards.[9] |

Disclaimer: Availability and product specifications are subject to change. Always verify information directly with the supplier before ordering.

Considerations for Procurement

-

Confirm the CAS Number: As highlighted previously, isomeric purity is paramount. Always procure using the specific CAS number 1227578-46-2 .

-